2,4-Dimethoxyphenol
Overview
Description
2,4-Dimethoxyphenol is an organic compound with the molecular formula C8H10O3. It is a white crystalline solid with a fragrant odor. This compound is part of the phenol family and is characterized by two methoxy groups attached to the benzene ring at the 2 and 4 positions. It is insoluble in water at room temperature but soluble in many organic solvents such as ethanol, acetone, and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethoxyphenol can be synthesized through the methyl etherification of p-cresol under acidic conditions. In an alkaline solution, methyl bromide reacts to produce cresol sodium salt, which then undergoes transesterification under acidic conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale methylation processes. These processes typically employ methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2,4-Dimethoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving phenolic substrates.
Medicine: Research into its potential antioxidant properties and its role in drug development is ongoing.
Industry: It is used in the production of dyes, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dimethoxyphenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it can undergo redox reactions, acting as an electron donor or acceptor. This property makes it useful in studying oxidative stress and antioxidant mechanisms. It can also interact with enzymes that catalyze the oxidation of phenolic substrates, providing insights into enzyme kinetics and mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethoxyphenol
- 3,4-Dimethoxyphenol
- 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
Comparison
2,4-Dimethoxyphenol is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and physical properties. Compared to 2,6-Dimethoxyphenol and 3,4-Dimethoxyphenol, this compound has different steric and electronic effects, leading to variations in its reactivity in substitution and oxidation reactions. Vanillin, while also a methoxy-substituted phenol, has an aldehyde group that significantly alters its chemical behavior and applications .
Properties
IUPAC Name |
2,4-dimethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVMYTVDDOXZLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343904 | |
Record name | 2,4-Dimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13330-65-9 | |
Record name | 2,4-Dimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dimethoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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